molecular formula C21H13N3OS3 B2667457 5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 622344-66-5

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2667457
CAS No.: 622344-66-5
M. Wt: 419.54
InChI Key: AMKVACRYUREKCA-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetically designed organic compound featuring a benzothiazole core linked to a phenyl-thiazole acceptor via a thiophene-carboxamide bridge. This multi-heterocyclic architecture is characteristic of compounds with significant potential in pharmaceutical and agrochemical research, particularly as inhibitors of key enzymatic processes. Compounds incorporating the benzothiazole pharmacophore have demonstrated a broad spectrum of biological activities, with a major research focus on their potent anticancer properties. Such derivatives have shown efficacy against a diverse panel of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels, through a variety of mechanisms, some of which include the induction of apoptosis . Beyond oncology, related benzothiazole scaffolds have been identified as promising inhibitors of viral entry, specifically against the Middle East respiratory syndrome coronavirus (MERS-CoV), highlighting the versatility of this chemical class in infectious disease research . Furthermore, recent studies on structurally similar benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have revealed their function as potent Succinate Dehydrogenase (SDH) inhibitors, indicating potential applications in developing novel antifungal agents . The presence of the thiazole ring in the acceptor moiety further supports its potential to act as a pharmacophore in enzyme inhibition, as seen in compounds designed as Abl inhibitors . This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic and agrochemical leads in hit-to-lead optimization campaigns and mechanistic studies. The product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS3/c25-19(24-21-23-15(12-26-21)13-6-2-1-3-7-13)17-10-11-18(27-17)20-22-14-8-4-5-9-16(14)28-20/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKVACRYUREKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and comparative effectiveness against various diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions where benzothiazole and thiazole moieties are incorporated into a thiophene backbone. The synthetic pathways often utilize well-established methods in medicinal chemistry, ensuring high purity and yield of the final product.

Molecular Formula: C18H14N4OS
Molecular Weight: 342.39 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored mainly through in vitro studies. Key areas of focus include:

Anticancer Activity

Several studies have reported on the anticancer properties of benzothiazole derivatives. For instance:

  • Cytotoxicity Assays: In vitro tests against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) have shown significant inhibition of cell proliferation. The compound demonstrated IC50 values comparable to established anticancer agents like sorafenib .
Cell Line IC50 Value (µM) Reference
MCF-70.95
HepG20.73
A5490.37
HeLa0.95

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The compound is believed to inhibit specific enzymes involved in cancer cell signaling pathways, promoting apoptosis and disrupting cell cycle progression .
  • Binding Affinity: Molecular docking studies suggest strong binding interactions with targets such as VEGFR-2, critical for tumor angiogenesis .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of this compound:

  • In Vitro Studies: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . Further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits unique biological activities due to its specific structural features:

Compound Activity Reference
2-AminobenzothiazoleAntimicrobial
Benzothiazole-2-thiolAnticancer
Benzothiazole derivativesVarious (anticancer, etc.)

Case Studies

A notable study highlighted the efficacy of a similar benzothiazole compound in inducing apoptosis in HeLa cells through flow cytometry analysis, demonstrating that structural modifications can significantly enhance biological activity .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its structure allows for interaction with various cellular targets, leading to the inhibition of tumor growth. For instance, derivatives of benzothiazole and thiophene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeMechanism of ActionReference
5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamideBreast CancerInduces apoptosis via mitochondrial pathway
This compoundLung CancerInhibits cell migration and invasion

Antiviral Properties

Recent investigations have highlighted the antiviral properties of this compound against various viruses. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes or proteins.

VirusActivityReference
Hepatitis C VirusInhibits NS3/4A protease activity
Influenza VirusReduces viral load in infected cells

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films and its photophysical characteristics are beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Sensors

Due to its sensitivity to environmental changes, this compound can be employed in sensor technology for detecting specific chemicals or biological agents. The incorporation of thiophene moieties enhances its conductivity and responsiveness.

Enzyme Inhibition

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms.

Enzyme TargetedEffectReference
Protein KinaseInhibition of phosphorylation activity
DNA TopoisomeraseDisruption of DNA replication processes

Synthesis and Testing

A series of analogs based on the core structure have been synthesized and tested for their biological activities. For example, modifications to the benzothiazole ring have led to increased potency against specific cancer cell lines.

Case Study:
In a study evaluating various derivatives, one compound exhibited an IC50 value of 5 μM against HeLa cells, significantly lower than the parent compound's IC50 value of 20 μM, indicating enhanced efficacy due to structural modifications .

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

  • 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (C₁₁H₁₂N₂OS₂) Structural Differences: Lacks the benzothiazole and 4-phenyl-thiazole substituents. Instead, it has ethyl and methyl groups on the thiophene ring. Implications: Reduced aromaticity and molecular weight (268.36 g/mol) compared to the target compound may lower binding affinity to hydrophobic targets.

Benzothiazole-Containing Analogs

  • 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles Structural Differences: Incorporates a 1,2,4-triazole core instead of thiophene, with pyridyl and substituted phenyl groups. Research Findings: Demonstrated potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, attributed to the benzothiazole-amino group’s ability to disrupt bacterial membranes . The target compound’s thiophene-carboxamide may exhibit different mechanisms due to its distinct electronic profile.

Thiazole-Triazole Hybrids

  • N-{[5-({[(1,3-Benzothiazol-2-yl)Carbamoyl]Methyl}Sulfanyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Methyl}Thiophene-2-Carboxamide Structural Differences: Adds a triazole-sulfanyl bridge and a benzothiazole-carbamoyl group. However, the triazole introduces conformational flexibility, which may reduce target specificity compared to the rigid thiophene-carboxamide core of the target compound .

Nitrothiophene Carboxamides

  • N-(4-(3-Methoxy-4-Trifluoromethylphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Structural Differences: Features a nitro group on the thiophene and a 3-methoxy-4-CF₃-phenyl substituent on the thiazole. However, the CF₃ group introduces steric hindrance, which may offset binding efficiency compared to the target compound’s 4-phenyl group .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
Target Compound C₂₀H₁₂N₄OS₃ 436.52 Benzothiazole, 4-phenyl-thiazole Not explicitly reported (inferred)
5-Ethyl-4-Methyl Analog C₁₁H₁₂N₂OS₂ 268.36 Ethyl, methyl on thiophene Not reported
Nitrothiophene Carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro, 3-methoxy-4-CF₃-phenyl Antibacterial (specific data pending)
1,2,4-Triazole-Benzothiazole Hybrid C₂₀H₁₄N₆S₂ 402.49 Pyridyl, substituted phenyl, triazole MIC: 6.25 µg/mL against S. aureus

Key Research Findings and Implications

  • Benzothiazole Role: Compounds with benzothiazole moieties (e.g., ) show pronounced antibacterial activity, suggesting the target compound may share this trait. However, the absence of a nitro or triazole group could alter its spectrum of activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide?

  • Methodology : A multi-step synthesis is typically employed. For example:

Amide bond formation : React thiophene-2-carboxylic acid derivatives with 4-phenyl-1,3-thiazol-2-amine in pyridine using acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) under room-temperature stirring .

Heterocyclic coupling : Use Suzuki-Miyaura cross-coupling or copper-catalyzed reactions to attach the benzothiazole moiety to the thiophene core .

Purification : Recrystallize from ethanol/water mixtures or chromatographic techniques (e.g., silica gel) to achieve >95% purity .

  • Validation : Monitor reactions via TLC and confirm yields (typically 70–85%) through gravimetric analysis .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Analytical techniques :

  • IR spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–150 ppm) for thiophene, benzothiazole, and thiazole moieties .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
    • Mass spectrometry : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the structure .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme inhibition : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition via spectrophotometric NADH oxidation assays .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PFOR or kinase domains). Key findings may include:

  • Hydrogen bonding between the amide group and active-site residues (e.g., Arg-231 in PFOR) .
  • π-π stacking between benzothiazole and aromatic residues (e.g., Phe-150) .
    • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational dynamics .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Solubility enhancement :

  • Co-crystallization with cyclodextrins or PEG derivatives .
  • Salt formation using HCl or sodium bicarbonate .
    • Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation) and introduce blocking groups (e.g., fluorine substitution) .

Q. How do structural modifications impact bioactivity?

  • SAR studies :

  • Benzothiazole substitution : Replace with benzimidazole to reduce cytotoxicity while maintaining antimicrobial activity .
  • Thiophene ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition (e.g., 2–3x lower IC₅₀) .
    • Data analysis : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How to resolve contradictions in biological data across studies?

  • Case example : Discrepant IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :

Standardize protocols (e.g., fixed ATP at 1 mM) .

Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis .
  • Spectroscopic pitfalls : Overlapping aromatic signals in NMR may require 2D techniques (e.g., HSQC) for unambiguous assignment .
  • Data reporting : Include full crystallographic parameters (e.g., CCDC codes) for structural studies .

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